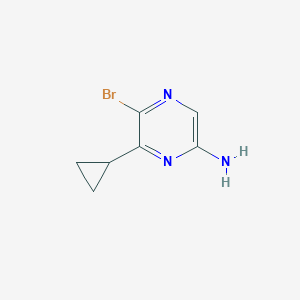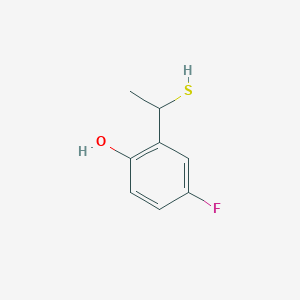
4-Fluoro-2-(1-sulfanylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(1-sulfanylethyl)phenol is an organic compound with the molecular formula C₈H₉FOS It is characterized by the presence of a fluorine atom, a sulfanyl group, and a phenolic hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-sulfanylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated aryl halide with a thiol compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process can be optimized by controlling reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-fluorinated products.
Substitution: Nitro derivatives, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(1-sulfanylethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in hydrophobic interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or surfactants.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(1-sulfanylethyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. The sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-2-(1-hydroxyethyl)phenol
- 4-Fluoro-2-(1-methylethyl)phenol
- 4-Fluoro-2-(1-ethoxyethyl)phenol
Comparison: 4-Fluoro-2-(1-sulfanylethyl)phenol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to similar compounds with hydroxyl, methylethyl, or ethoxyethyl groups. The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which are not possible with the other similar compounds. Additionally, the presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H9FOS |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
4-fluoro-2-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H9FOS/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,10-11H,1H3 |
InChI-Schlüssel |
YBPAMVPSWRYOKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


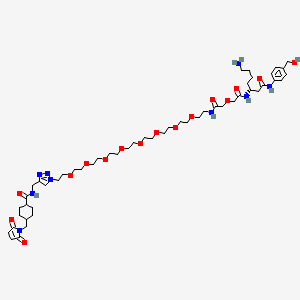

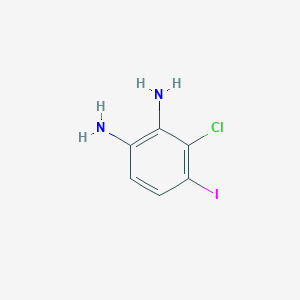
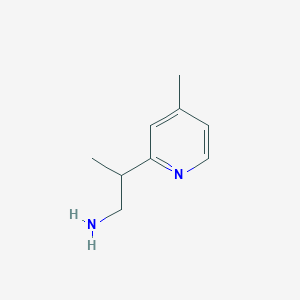
![Diethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13338920.png)
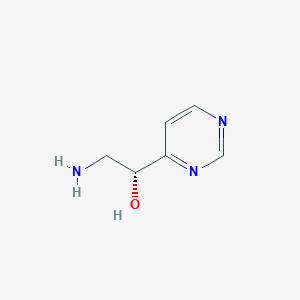
![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;dihydrochloride](/img/structure/B13338931.png)
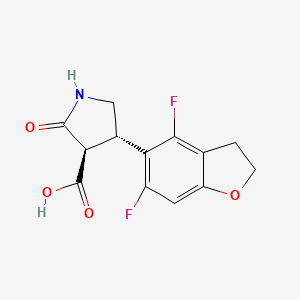
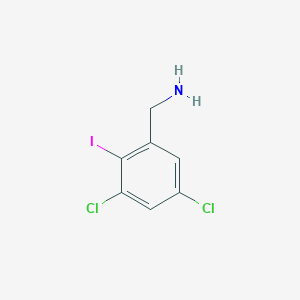

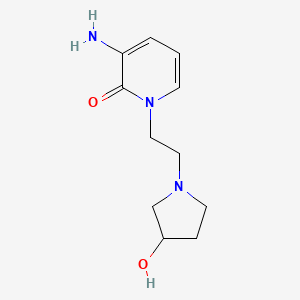
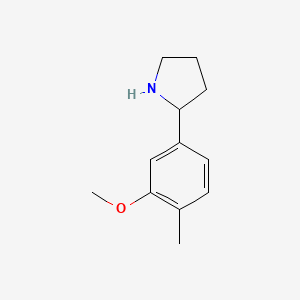
![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
